Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Overview
Description
Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring followed by its fusion with the pyridine ring. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various catalysts under reflux conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridine derivatives, such as:
Triazolothiadiazines: Known for their diverse pharmacological activities.
Triazolopyrazines: Studied for their antimicrobial and anticancer properties.
Triazolopyrimidines: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 8-amino-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-12(17)7-5-8(13)10-14-15-11(16(10)6-7)9-3-2-4-19-9/h5-6,9H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKFDJICIJIRQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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